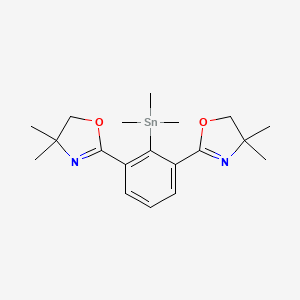
2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organotin compound It features a trimethylstannyl group attached to a phenylene ring, which is further connected to two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of a trimethylstannyl precursor with a phenylene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving the desired output while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and receptors, modulating their activity. The oxazole rings may also play a role in binding to specific sites on target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): This compound has a bromo group instead of a trimethylstannyl group, leading to different reactivity and applications.
2,2’-(2-Chloro-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole):
Uniqueness
The presence of the trimethylstannyl group in 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) imparts unique properties, such as increased reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H28N2O2Sn |
|---|---|
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C16H19N2O2.3CH3.Sn/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;;;/h5-7H,9-10H2,1-4H3;3*1H3; |
Clave InChI |
PEKHUMUNPSHNCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)(C)C)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
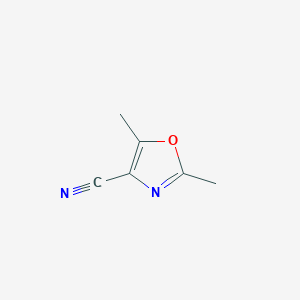
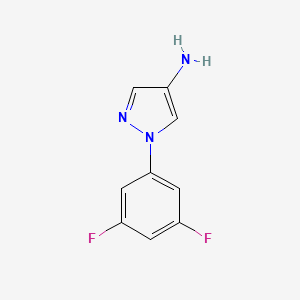
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
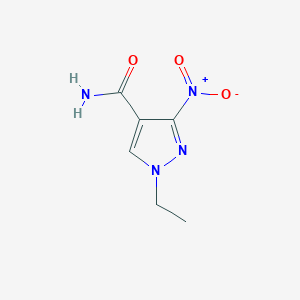

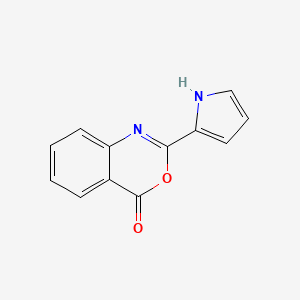
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)

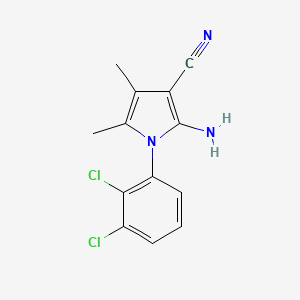

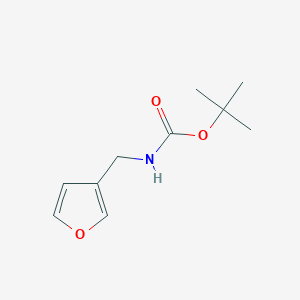
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

